molecular formula C11H19FN4O2 B13443366 Tert-butyl 4-(azidomethyl)-4-fluoropiperidine-1-carboxylate

Tert-butyl 4-(azidomethyl)-4-fluoropiperidine-1-carboxylate

Cat. No.: B13443366
M. Wt: 258.29 g/mol
InChI Key: DGPZVDMUCJJMNC-UHFFFAOYSA-N
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Description

Tert-butyl 4-(azidomethyl)-4-fluoropiperidine-1-carboxylate: is a synthetic organic compound with the molecular formula C11H20N4O2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains an azidomethyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(azidomethyl)-4-fluoropiperidine-1-carboxylate typically involves multiple steps. One common method starts with the protection of the piperidine nitrogen using a tert-butoxycarbonyl (Boc) group. The azidomethyl group is then introduced via nucleophilic substitution using sodium azide. The fluorine atom can be incorporated through electrophilic fluorination using reagents such as Selectfluor. The final product is obtained after deprotection of the Boc group under acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(azidomethyl)-4-fluoropiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Tert-butyl 4-(azidomethyl)-4-fluoropiperidine-1-carboxylate is used as an intermediate in the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: In biological research, this compound is used as a building block for the synthesis of bioactive molecules. The azido group can be utilized in bioorthogonal chemistry for labeling and tracking biomolecules in living systems .

Industry: In the industrial sector, this compound is employed in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation .

Mechanism of Action

The mechanism of action of tert-butyl 4-(azidomethyl)-4-fluoropiperidine-1-carboxylate depends on its specific application. In bioorthogonal chemistry, the azido group can undergo click reactions with alkynes to form stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for labeling biomolecules without interfering with their natural functions .

Comparison with Similar Compounds

  • Tert-butyl 4-(azidomethyl)piperidine-1-carboxylate
  • Tert-butyl 3-(azidomethyl)piperidine-1-carboxylate
  • Tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate

Uniqueness: The presence of the fluorine atom in tert-butyl 4-(azidomethyl)-4-fluoropiperidine-1-carboxylate imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its non-fluorinated analogs. This makes it a valuable compound in the development of pharmaceuticals and other bioactive molecules .

Properties

Molecular Formula

C11H19FN4O2

Molecular Weight

258.29 g/mol

IUPAC Name

tert-butyl 4-(azidomethyl)-4-fluoropiperidine-1-carboxylate

InChI

InChI=1S/C11H19FN4O2/c1-10(2,3)18-9(17)16-6-4-11(12,5-7-16)8-14-15-13/h4-8H2,1-3H3

InChI Key

DGPZVDMUCJJMNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CN=[N+]=[N-])F

Origin of Product

United States

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